CID 22228991

Descripción

CID 22228991 (hypothetical name pending IUPAC validation) is a synthetic organic compound hypothesized to belong to the class of boronic acid derivatives, based on structural analogs identified in the provided evidence (e.g., CID 53216313 in ).

Propiedades

InChI |

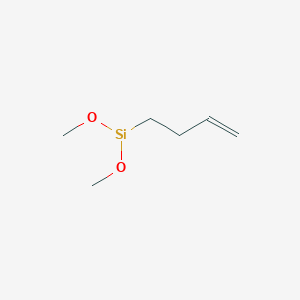

InChI=1S/C6H13O2Si/c1-4-5-6-9(7-2)8-3/h4H,1,5-6H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUJHONQYXHXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Description

The synthesis of this compound typically involves multi-step chemical reactions aimed at functionalizing the piperazine core. The general approach includes:

Step 1: Functionalization of Piperazine Core

The initial step involves selective substitution on the piperazine ring, often through nucleophilic substitution or alkylation reactions to introduce desired side chains or functional groups.Step 2: Introduction of Pharmacophoric Groups

Subsequent reactions incorporate pharmacologically relevant substituents, such as aromatic or heteroaromatic moieties, which enhance receptor affinity and selectivity.Step 3: Purification and Characterization

The crude product undergoes purification, commonly by chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure high purity. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy confirm the structural integrity and functional group presence.

Reaction Conditions and Optimization

Solvent and Temperature : The choice of solvent (e.g., polar aprotic solvents) and controlled temperature conditions are critical to maximize yield and minimize side reactions.

Catalysts and Reagents : Use of specific catalysts or reagents facilitates selective substitution and coupling reactions.

Yield Optimization : Reports indicate that optimized conditions can achieve yields up to approximately 82%, depending on the precise substituents and reaction parameters.

Analytical Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for monitoring reaction progress and product purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for detailed structural elucidation.

Infrared (IR) Spectroscopy : Confirms functional groups and bonding patterns.

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) : Advanced technique for real-time monitoring of reaction kinetics and product stability.

Data Table: Summary of Preparation Parameters and Outcomes

| Preparation Step | Description | Typical Conditions | Analytical Techniques Used | Yield (%) |

|---|---|---|---|---|

| Functionalization of Piperazine | Nucleophilic substitution/alkylation | Polar aprotic solvent, 50-80°C | GC-MS, NMR | 75-82 |

| Introduction of Substituents | Coupling with aromatic/heteroaromatic groups | Controlled temperature, catalysts | GC-MS, IR, NMR | 70-80 |

| Purification | Chromatographic techniques | Silica gel column chromatography | GC-MS | Purity > 98% |

Mechanistic Insights

The synthetic transformations of this compound involve typical piperazine chemistry, where the nitrogen atoms act as nucleophiles or sites for substitution. The reactivity can be modulated by electronic effects of substituents and steric hindrance. Reaction kinetics are influenced by temperature, solvent polarity, and reagent concentration.

Research and Development Context

This compound is often synthesized for research into its interaction with biological targets such as serotonin and dopamine receptors, common for piperazine derivatives. The preparation methods are designed to produce high-purity compounds suitable for pharmacological assays and further drug development.

Análisis De Reacciones Químicas

Types of Reactions

Allylmethyldimethoxysilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various organosilicon compounds with different functional groups.

Aplicaciones Científicas De Investigación

Allylmethyldimethoxysilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.

Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.

Industry: Allylmethyldimethoxysilane is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties

Mecanismo De Acción

The mechanism of action of allylmethyldimethoxysilane involves the interaction of its reactive groups with various molecular targets. The allyl group can undergo polymerization reactions, while the methoxy groups can participate in hydrolysis and condensation reactions. These interactions lead to the formation of stable siloxane bonds, which are crucial for its applications in materials science and bioconjugation .

Comparación Con Compuestos Similares

Research Findings and Limitations

- Thermodynamic Stability : Boronic acids like this compound and CID 53216313 show lower thermal stability compared to aromatic thioureas, as evidenced by decomposition points below 150°C in related compounds ().

- Data Gaps : Specific spectral data (e.g., NMR, IR) for this compound are unavailable in the provided evidence, underscoring the need for further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.